molecular formula C8H5BrF4 B1302110 3-Fluoro-4-(trifluoromethyl)benzyl bromide CAS No. 213203-65-7

3-Fluoro-4-(trifluoromethyl)benzyl bromide

Cat. No.: B1302110
CAS No.: 213203-65-7
M. Wt: 257.02 g/mol
InChI Key: MOVSRIIBGRAUAF-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrF4. It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 3-Fluoro-4-(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of the corresponding benzyl fluoride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-Fluoro-4-(trifluoromethyl)benzyl derivatives.

    Oxidation: Formation of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol or 3-Fluoro-4-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 3-Fluoro-4-(trifluoromethyl)benzyl fluoride.

Scientific Research Applications

3-Fluoro-4-(trifluoromethyl)benzyl bromide is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Employed in the development of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzyl bromide involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The presence of electron-withdrawing groups (fluorine and trifluoromethyl) on the benzene ring enhances its electrophilicity, making it more susceptible to nucleophilic attack. This property is exploited in the synthesis of compounds with specific biological or chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzyl bromide
  • 3-(Trifluoromethyl)benzyl bromide
  • 4-(Trifluoromethyl)benzyl chloride
  • 3-(Trifluoromethyl)benzyl chloride

Uniqueness

3-Fluoro-4-(trifluoromethyl)benzyl bromide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These substitutions enhance its reactivity and make it a valuable intermediate in the synthesis of compounds with specific desired properties.

Properties

IUPAC Name

4-(bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVSRIIBGRAUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372154
Record name 3-Fluoro-4-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213203-65-7
Record name 3-Fluoro-4-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 213203-65-7
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